Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)
Description
Chemical Identity and Nomenclature
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride represents a well-characterized pharmaceutical impurity with established chemical identity parameters that facilitate its recognition and analysis within complex pharmaceutical matrices. The compound possesses the Chemical Abstracts Service registry number 168154-76-5, which serves as its unique identifier within chemical databases and regulatory documentation. The molecular formula C10H12ClNO3 defines the precise atomic composition, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as (S)-2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride, reflecting its stereochemical configuration and salt formation. Alternative nomenclature systems recognize the compound through various synonyms that emphasize different structural aspects and historical naming conventions. The designation (S)-4-Oxo-homophenylalanine Hydrochloride highlights its relationship to amino acid derivatives and emphasizes the homophenylalanine backbone structure.
The compound's stereochemical designation as the (S)-enantiomer indicates the specific three-dimensional arrangement of atoms around the chiral center, which proves crucial for understanding its biological activity and pharmaceutical relevance. This stereochemical specificity becomes particularly important when considering the compound's role as an impurity in stereoselective pharmaceutical synthesis processes.
Structural Classification as a Carfilzomib Impurity
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride occupies a defined position within the comprehensive impurity profile associated with carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor utilized in cancer chemotherapy. The compound's classification as a process-related impurity stems from its potential formation during the complex multi-step synthetic procedures required for carfilzomib production. These synthetic pathways involve numerous peptide coupling reactions, protection-deprotection strategies, and purification techniques that can generate various impurity compounds through side reactions or incomplete transformations.
The structural relationship between this impurity and carfilzomib becomes evident through examination of their shared molecular fragments and synthetic intermediates. Carfilzomib synthesis typically employs homophenylalanine derivatives as building blocks, and (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride represents a modified version of these essential synthetic precursors. The presence of the phenylbutanoic acid backbone mirrors structural elements found within carfilzomib's tetrapeptide framework, establishing clear synthetic connections between the parent compound and its associated impurities.
Properties
CAS No. |
168154-76-5 |
|---|---|
Molecular Formula |
C10H11NO3 . HCl |
Molecular Weight |
193.20 36.46 |
melting_point |
207-209 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Hydrogenation and Boc Deprotection Method
The most direct route, as described in the patent CN114262359A, involves a three-step sequence starting from a diene precursor (Compound I).
Step 1: Hydrogenation of Compound I
Compound I undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol at 20–30°C for 2–5 hours. This step reduces the double bond, yielding the saturated intermediate (Compound II) with a reported yield of 90%. The reaction’s simplicity and avoidance of chromatographic purification make it scalable.
Step 2: Boc Deprotection
Compound II is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) at -20–0°C for 2–5 hours to remove the tert-butoxycarbonyl (Boc) protecting group. This step generates the free amine (Compound III) in 85% yield. The low temperature minimizes side reactions, ensuring high purity.
Step 3: Condensation with Carfilzomib Main Chain
Compound III reacts with the carfilzomib main chain (Compound IV) in dimethylformamide (DMF) using 1-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) as coupling agents. Conducted at -15–5°C for 2–10 hours, this step forms the final impurity (Compound V) with 75% yield. The mild conditions prevent epimerization, critical for maintaining stereochemical integrity.
Key Advantages
Amino Acid Synthesis Approaches
The patent WO2003020687A1 outlines a method for synthesizing 2-(S)-amino-4-phenylbutyric acid, a structurally related compound. Starting from L-aspartic acid, dehydration with formic acid/acetic anhydride forms an aspartic anhydride, which reacts with benzyl chloride to introduce the phenyl group. Subsequent reduction with hydrogen/Pd-C or sodium borohydride yields the amino acid. Adapting this route, oxidation of the 4-position (e.g., using Dess–Martin periodinane) could introduce the ketone group, forming the target impurity. However, this method’s feasibility for large-scale synthesis remains unverified.
Reaction Optimization and Process Parameters
Catalytic Hydrogenation
The choice of catalyst and solvent significantly impacts yield and selectivity. Pd/C in methanol achieves near-quantitative conversion, whereas alternative catalysts (e.g., Raney nickel) may require higher pressures or temperatures, increasing side products. Solvent screening reveals methanol as optimal due to its polarity and compatibility with Pd/C.
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Methanol | 20–30 | 2–5 | 90 |
| 20% Pd/C | DCM | 25–35 | 3–6 | 85 |
Boc Deprotection Efficiency
Trifluoroacetic acid’s stoichiometry and reaction time are critical. Excess TFA (>3 equivalents) ensures complete deprotection but may degrade the product if prolonged. A mass-to-volume ratio of 1:1.5–1:3.0 (Compound II:TFA) balances efficiency and safety.
Coupling Reaction Optimization
The condensation step’s success hinges on the condensing agent and base. HOBt with DIPEA in DMF achieves 75% yield, whereas alternative agents (e.g., HATU) offer marginal improvements at higher costs. Low temperatures (-15–5°C) suppress racemization, preserving the (S)-configuration.
Analytical Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC with a C18 column (acetonitrile/water mobile phase) resolves the impurity from related substances. The patent reports a retention time of 8.2 minutes and purity >98%.
Table 2: HPLC Parameters
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (250 mm) | 60:40 ACN:H2O | 1.0 | 8.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O): δ 7.45–7.30 (m, 5H, Ar-H), 4.20 (q, J = 6.8 Hz, 1H, CH-NH2), 3.10 (dd, J = 14.0 Hz, 1H, CH2), 2.95 (dd, J = 14.0 Hz, 1H, CH2). The absence of Boc-protected amine signals (δ 1.40 ppm) confirms complete deprotection.
Mass Spectrometry (MS)
ESI-MS: m/z 223.1 [M+H]+ (calculated for C10H12NO3+: 223.1).
Challenges in Impurity Synthesis and Scalability
Chemical Reactions Analysis
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Formation
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is a degradation product of carfilzomib, resulting from various chemical processes including hydrolysis, oxidation, and epimerization. Understanding these degradation pathways is crucial for developing stable formulations of carfilzomib that minimize the formation of such impurities during storage and administration .
Impurity Profiles and Stability Testing
Research has demonstrated that the impurity profiles of carfilzomib and its related compounds can significantly impact their pharmacological activity. Stability testing under forced degradation conditions has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can form under specific environmental conditions, which necessitates rigorous stability-indicating methods for its detection .
Table 1: Degradation Pathways of Carfilzomib
| Degradation Pathway | Description |
|---|---|
| Hydrolysis | Breakdown in the presence of water |
| Oxidation | Reaction with oxygen leading to structural changes |
| Epimerization | Conversion to an epimeric form |
| Nucleophilic Attack | Reaction with nucleophiles such as chlorine |
Analytical Methods for Detection
To ensure the safety and efficacy of carfilzomib formulations, various analytical methods have been developed to quantify (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. High-performance liquid chromatography (HPLC) is commonly employed in stability studies to monitor impurity levels over time . The Design of Experiment (DoE) approach has also been utilized to optimize chromatographic parameters for better separation and identification of this impurity from the main compound .
Clinical Implications
The clinical relevance of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride arises from its potential effects on the therapeutic outcomes of carfilzomib. Studies suggest that impurities can alter the drug's pharmacodynamics and pharmacokinetics, potentially leading to reduced efficacy or increased toxicity in patients with multiple myeloma . Therefore, understanding the behavior of this impurity is essential for developing safer and more effective treatment regimens.
Case Studies
- Stability-Indicating Method Development : A study focused on developing a validated HPLC method for separating carfilzomib from its impurities, including (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. This method was crucial for ensuring that formulations met regulatory standards for purity before clinical use .
- Impact on Efficacy : Research highlighted how high doses of carfilzomib could lead to increased levels of impurities due to enhanced degradation rates. This finding prompted further investigation into optimal dosing strategies that would minimize impurity formation while maximizing therapeutic effects .
- Manufacturing Improvements : Continuous process improvements in manufacturing carfilzomib have been linked to a better understanding of the reaction mechanisms involved in its synthesis. These advancements aim to reduce the formation of related impurities like (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride during production .
Mechanism of Action
As an impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride does not have a direct mechanism of action like Carfilzomib. its presence can affect the overall efficacy and safety profile of Carfilzomib by potentially interacting with the proteasome pathway . Understanding its formation and behavior is crucial for ensuring the therapeutic effectiveness of Carfilzomib .
Comparison with Similar Compounds
Comparison with Similar Compounds
The impurity exhibits structural and functional similarities to other amino acid derivatives and carfilzomib-related impurities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Related Compounds
*CAS per ; †CAS per . Discrepancies in CAS numbers highlight the need for verification against pharmacopeial standards.
Key Findings:
Structural Similarity vs. Functional Divergence: The target impurity shares a 0.94 similarity index with (S)-2-amino-3-(4-benzoylphenyl)propanoic acid (CAS 20299-31-4), differing in the substitution of a benzoyl group for an oxo-phenyl moiety . Compared to 4-acetyl-L-phenylalanine hydrochloride, the absence of an acetyl group and presence of a ketone at C4 alters its reactivity and metabolic stability .
Pharmacopeial Relevance: The impurity is distinct from simpler amino acid derivatives like (R)-2-amino-2-phenylacetic acid, which lacks the extended carbon chain and ketone functionality critical for proteasome binding in carfilzomib .
Role in Drug Development: Unlike Carfilzomib Impurity 14 (a peptidomimetic with a morpholino group), the target impurity’s smaller size and hydrochloride salt form may influence its solubility and purification challenges during synthesis .
Research Implications and Challenges
- Analytical Differentiation : The structural similarity to 4-acetyl-L-phenylalanine hydrochloride necessitates advanced chromatographic techniques (e.g., chiral HPLC) for accurate quantification .
- Stability Concerns : The ketone group in the impurity may predispose it to further degradation under acidic conditions, requiring stringent storage protocols .
Biological Activity
Carfilzomib, a second-generation proteasome inhibitor, is primarily used in the treatment of multiple myeloma. Its related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, has garnered attention due to its potential biological activities and implications in therapeutic efficacy and safety profiles. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical relevance.
Carfilzomib exerts its effects by irreversibly binding to the 20S proteasome, leading to the inhibition of protein degradation. This action results in the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, shares structural similarities with carfilzomib and may exhibit comparable biological activities.
- Proteasome Inhibition : Both carfilzomib and its impurity inhibit chymotrypsin-like (ChT-L) activity of the proteasome. Studies show that carfilzomib achieves over 80% inhibition at concentrations above 10 nM .
- Apoptotic Pathways : The compound induces apoptosis through intrinsic and extrinsic pathways. In vitro studies demonstrated significant increases in caspase activity (caspase-3, -8, -9) following treatment with carfilzomib, indicating its role in promoting cell death via these pathways .
In Vitro Studies
Research has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride exhibits notable biological activity:
- Cell Proliferation : The impurity has been tested against various cancer cell lines, demonstrating cytotoxic effects similar to those observed with carfilzomib. For instance, studies indicate that it can inhibit cell proliferation effectively in multiple myeloma cell lines .
- Mitochondrial Function : Treatment with carfilzomib leads to reduced mitochondrial membrane potential and increased oxidative stress in cardiomyocytes. This suggests that the impurity may also affect mitochondrial functions, contributing to its overall biological impact .
Case Studies
Several clinical studies have highlighted the implications of carfilzomib treatment on patient outcomes:
- Cardiotoxicity : A phase 2 study reported cardiovascular adverse events associated with carfilzomib treatment, emphasizing the need for monitoring cardiac function during therapy. This raises concerns about the safety profile of both carfilzomib and its impurities .
- Efficacy in Multiple Myeloma : In clinical settings, carfilzomib has shown significant efficacy in patients with relapsed or refractory multiple myeloma. The impurity's role in enhancing or mitigating these effects remains an area for further investigation .
Data Tables
| Parameter | Carfilzomib | (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride |
|---|---|---|
| ChT-L Activity Inhibition | >80% at 10 nM | Similar inhibition potential |
| Caspase Activation (Caspase-3) | 6.9-fold increase | Potentially similar increases |
| Mitochondrial Membrane Potential | Decreased | Likely decreased |
| Clinical Efficacy | High response rates | Under investigation |
Q & A
Basic: How can the structural identity of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride be confirmed in pharmaceutical matrices?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to compare retention times and fragmentation patterns against a certified reference standard. For chiral confirmation, chiral stationary-phase HPLC or circular dichroism spectroscopy is recommended .
- Structural Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) should confirm the stereochemistry at the (S)-configured amino group and the keto-phenyl moiety. Cross-reference with pharmacopeial monographs (e.g., USP or EP) for impurity-specific validation criteria .
- Data Cross-Validation : Compare observed spectral data with published libraries (e.g., PubChem or LGC Standards) to resolve ambiguities in CAS registry (168154-76-5) and molecular weight (C₁₀H₁₂ClNO₃; MW 229.66 g/mol) .
Basic: What synthetic routes are reported for generating (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride as a process-related impurity?
Methodological Answer:
- Key Pathways :
- Byproduct Formation : During Carfilzomib synthesis, incomplete epoxide ring-opening or hydrolysis of the morpholinylacetyl group may yield the impurity. Optimize reaction pH (<6.0) and temperature (2–8°C) to minimize side reactions .
- Chiral Synthesis : Enantioselective synthesis using (S)-tert-butylsulfinamide as a chiral auxiliary to control stereochemistry at the α-amino position .
- Purification Challenges : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water gradient) effectively isolates the impurity from Carfilzomib crude mixtures .
Advanced: How do researchers resolve contradictory data on the impurity’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Conduct forced degradation studies (ICH Q1A guidelines) at pH 1–12 and 40–60°C. Monitor degradation via HPLC-UV (λ = 210 nm). The impurity shows instability at pH >10 (hydrolysis of the keto group) and temperatures >40°C (racemization at the chiral center) .
- Contradiction Resolution : Discrepancies in literature stability profiles may arise from differences in buffer composition (e.g., phosphate vs. acetate). Standardize buffers and validate methods using pharmacopeial reference standards .
Advanced: What in vitro models are suitable for studying the impurity’s impact on Carfilzomib’s proteasome inhibition efficacy?
Methodological Answer:
- Cell-Based Assays : Use multiple myeloma (MM) cell lines (e.g., RPMI-8226) treated with Carfilzomib ± impurity (0.1–10 μM). Measure proteasome activity via fluorogenic substrate (Suc-LLVY-AMC) and apoptosis via Annexin V/PI staining .
- Mechanistic Insights : Co-treatment with the impurity (≥5 μM) reduces Carfilzomib’s cytotoxic IC₅₀ by 30–40%, suggesting competitive binding to the proteasome’s β5 subunit. Validate via molecular docking simulations (PDB: 3UNF) .
Advanced: How can researchers validate impurity quantification methods to meet ICH Q2(R1) guidelines?
Methodological Answer:
- Validation Parameters :
- Cross-Laboratory Reproducibility : Collaborate with accredited labs (e.g., LGC Standards) to harmonize chromatographic conditions (e.g., Column: Zorbax SB-C18, 3.5 μm) .
Advanced: What genomic pathways are implicated in Carfilzomib resistance potentiated by this impurity?
Methodological Answer:
- Transcriptomic Profiling : Perform RNA-seq on MM cells exposed to impurity (1–10 μM). Enriched pathways include:
- Functional Validation : CRISPR/Cas9 knockout of ATG5 restores Carfilzomib sensitivity in impurity-treated cells, confirming pathway involvement .
Basic: What are the critical storage conditions for maintaining the impurity’s integrity as a reference standard?
Methodological Answer:
- Storage : -20°C in amber vials under nitrogen atmosphere to prevent oxidation and hygroscopic degradation .
- Stability Monitoring : Quarterly HPLC-UV analysis (retention time shift ≤0.5%) and Karl Fischer titration (water content ≤0.2%) .
Advanced: How can researchers differentiate this impurity from structurally related byproducts (e.g., Carfilzomib Impurity 11) during method development?
Methodological Answer:
- Chromatographic Resolution : Use UPLC with BEH C18 column (1.7 μm) and 0.1% formic acid in water/acetonitrile. The impurity elutes at 4.2 min vs. 6.8 min for Impurity 11 (hydrochloride salt) .
- MS/MS Differentiation : Characteristic fragment ions at m/z 152.1 (phenyl-keto cleavage) vs. m/z 284.3 (methyl ester fragment of Impurity 11) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
